molecular formula C11H15N3O3S B5558602 3,4,5-trimethoxybenzaldehyde thiosemicarbazone CAS No. 22043-16-9

3,4,5-trimethoxybenzaldehyde thiosemicarbazone

Cat. No. B5558602
CAS RN: 22043-16-9
M. Wt: 269.32 g/mol
InChI Key: DMATYSZHGOMQEH-AWNIVKPZSA-N
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Description

3,4,5-Trimethoxybenzaldehyde thiosemicarbazone is a chemical compound. It is a derivative of 3,4,5-trimethoxybenzaldehyde . This compound is part of a collection of rare and unique chemicals and is often used by early discovery researchers .


Synthesis Analysis

The synthesis of 3,4,5-trimethoxybenzaldehyde thiosemicarbazone involves several chemical reactions and transformations . For industrial applications, the parent compound, 3,4,5-trimethoxybenzaldehyde, is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide .


Molecular Structure Analysis

The molecular structure of 3,4,5-trimethoxybenzaldehyde thiosemicarbazone is represented by the linear formula C18H21N3O3S . The molecular weight of this compound is 359.45 .


Chemical Reactions Analysis

The chemical reactions involving 3,4,5-trimethoxybenzaldehyde thiosemicarbazone are complex and can involve several steps . The parent compound, 3,4,5-trimethoxybenzaldehyde, can be used as an intermediate in the synthesis of various pharmaceutical drugs .


Physical And Chemical Properties Analysis

The parent compound, 3,4,5-trimethoxybenzaldehyde, is a light yellow solid with a density of 1.367 g/cm^3 . It has a melting point of 73 °C and a boiling point of 337.6 °C . It is slightly soluble in water and has a solubility of 0.1 g/mL in methanol .

Scientific Research Applications

Antiviral Activity

The study by Hamre et al. (1950) on the activity of thiosemicarbazones revealed significant findings in the realm of antiviral applications. Their research demonstrated that p-Aminobenzaldehyde, 3-thiosemicarbazone, a related compound, exhibited a considerable delay in death and a survival increase in chick embryos and mice infected with the vaccinia virus, though it was inactive against other pathogens like the agent of meningopneumonitis and swine influenza virus. This suggests potential antiviral applications for structurally similar compounds, including 3,4,5-trimethoxybenzaldehyde thiosemicarbazone (Hamre, D., Bernstein, J., & Donovick, R., 1950).

Anticancer Potential

A pivotal area of application for 3,4,5-trimethoxybenzaldehyde thiosemicarbazone is its anticancer activity. The study by Sibuh et al. (2021) synthesized and characterized thiosemicarbazone derivatives, including 3-Methoxybenzaldehyde thiosemicarbazone, and evaluated their in vitro anticancer activities against different cell lines. The compounds exhibited significant anticancer properties, with molecular docking revealing potential binding to targeted proteins, underscoring the potential of these derivatives as multitargeting drug candidates for further exploration (Sibuh, B. Z., et al., 2021).

Cholinesterase Inhibition

Research by Khan et al. (2023) on para-substituted thiosemicarbazone derivatives, including compounds synthesized from 4-ethoxybenzaldehyde and 4-nitrobenzaldehyde, showcased their potential as cholinesterase inhibitors. These compounds exhibited significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives demonstrating comparable or superior efficacy to the standard drug galantamine. This highlights their potential therapeutic application in conditions like Alzheimer's disease (Khan, M., et al., 2023).

Antitrypanosomal Agents

The study on ruthenium(II) complexes with thiosemicarbazone derivatives by Rodrigues et al. (2008) investigated their potential as antitrypanosomal agents. Electrochemical studies suggested the formation of a nitro anion radical, a proposed intermediate in the action mechanism of nitro-containing anti-trypanosomal drugs, indicating the possible application of these compounds as antitrypanosomal drugs (Rodrigues, C., et al., 2008).

Safety and Hazards

The safety data sheet for 3,4,5-trimethoxybenzaldehyde indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-15-8-4-7(6-13-14-11(12)18)5-9(16-2)10(8)17-3/h4-6H,1-3H3,(H3,12,14,18)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMATYSZHGOMQEH-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxybenzaldehyde thiosemicarbazone

CAS RN

22043-16-9
Record name NSC153160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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